molecular formula C13H12Cl2N2OS B2446772 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine CAS No. 338392-83-9

4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine

Cat. No.: B2446772
CAS No.: 338392-83-9
M. Wt: 315.21
InChI Key: IXDNGVLGGCIRDA-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine” is a complex organic molecule that contains a morpholine ring and a thiazole ring, both of which are common structures in medicinal chemistry. The morpholine ring is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the morpholine ring via cyclization of 1,2-diamine derivatives with sulfonium salts . The thiazole ring could potentially be formed through condensation of a thioamide and an alpha-halo ketone .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine and thiazole rings, along with the 2,4-dichlorophenyl group attached to the thiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing dichlorophenyl group and the heteroatoms in the morpholine and thiazole rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine and thiazole rings, along with the dichlorophenyl group, would likely make this compound relatively non-polar .

Scientific Research Applications

Phosphoinositide 3-Kinase Inhibition

4-(1,3-Thiazol-2-yl)morpholine derivatives, including 4-[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]morpholine, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K). These compounds exhibit promising utility in cancer treatment, as demonstrated in xenograft models of tumor growth (R. Alexander et al., 2008).

Antimicrobial Activity

Research has shown that derivatives of morpholine-containing 2-R-phenyliminothiazole, a class that includes this compound, exhibit antibacterial and antifungal effects. These compounds are particularly effective against gram-positive strains of microorganisms, making them promising candidates for the development of new antimicrobial drugs (H. Yeromina et al., 2019).

Synthesis and Chemical Properties

The synthesis and characterization of morpholine derivatives, including this compound, have been widely studied. These studies focus on developing efficient synthetic methods and understanding their chemical properties, which are crucial for their application in various fields, such as medicinal chemistry (Walid Fathalla et al., 2002).

Antioxidant Potential

Certain derivatives of this compound have been analyzed for their antioxidant activities. These studies utilize QSAR-analysis to establish correlations between molecular structure and antioxidant activity, highlighting the potential of these compounds as antioxidants (І. Drapak et al., 2019).

Anti-Tumor and Anti-Obesity Effects

Some morpholine derivatives, including the specific this compound, have shown potential in anticancer and antiobesity applications. Their effectiveness in inhibiting tumor growth and reducing body weight in vivo highlights their therapeutic potential in these areas (Brijesh Kumar Srivastava et al., 2007).

Safety and Hazards

As this is a novel or less-studied substance, specific safety and hazard data may not be available .

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2OS/c14-9-1-2-10(11(15)7-9)12-8-19-13(16-12)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDNGVLGGCIRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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